![molecular formula C16H31NO5 B14190972 (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal CAS No. 921935-25-3](/img/structure/B14190972.png)
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal is an organic compound with a complex structure that includes a nitro group, a dimethoxy group, and an aldehyde group
Métodos De Preparación
The synthesis of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the nitro group: This can be achieved through nitration reactions using reagents such as nitric acid or nitrous acid.
Introduction of the dimethoxy group: This step often involves the use of methanol and an acid catalyst to introduce the methoxy groups.
Aldehyde formation: The aldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar compounds to (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal include:
(2R,4S)-hydroxy itraconazole-D5: This compound also contains a nitro group and is used in pharmaceutical research.
Tertiary butyl esters: These compounds are used in synthetic organic chemistry and have similar functional groups.
Propiedades
Número CAS |
921935-25-3 |
|---|---|
Fórmula molecular |
C16H31NO5 |
Peso molecular |
317.42 g/mol |
Nombre IUPAC |
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal |
InChI |
InChI=1S/C16H31NO5/c1-4-5-6-7-8-9-10-11-14(13-18)15(12-17(19)20)16(21-2)22-3/h13-16H,4-12H2,1-3H3/t14-,15-/m0/s1 |
Clave InChI |
PWTGQVDAPCKRFB-GJZGRUSLSA-N |
SMILES isomérico |
CCCCCCCCC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
SMILES canónico |
CCCCCCCCCC(C=O)C(C[N+](=O)[O-])C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)
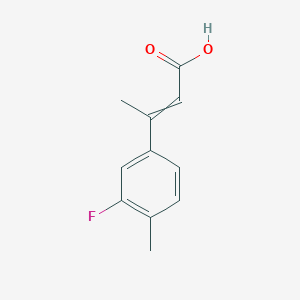
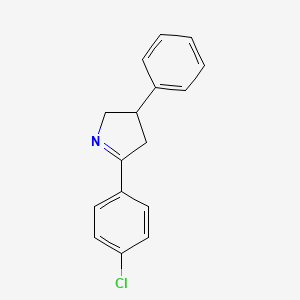

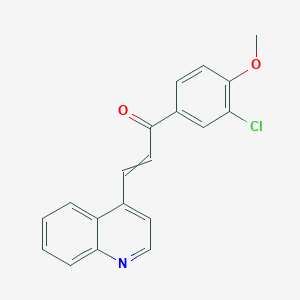


![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)
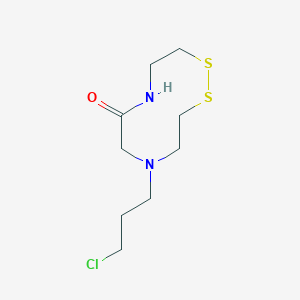

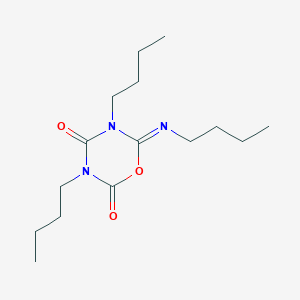
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
